Lithium;azanide;boron

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

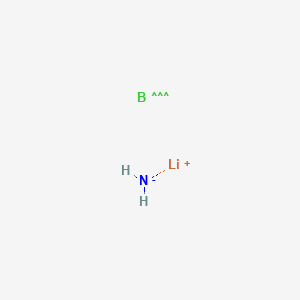

Lithium;azanide;boron, also known by its chemical name, is a compound with a molecular formula of BH2LiN and a molecular weight of 33.8 g/mol

Análisis De Reacciones Químicas

Lithium;azanide;boron undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or other oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other substituting agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Lithium-Ion Batteries (LIBs)

Lithium borazide's role in lithium-ion batteries is primarily as an additive or component in electrolytes and anodes, enhancing performance and stability.

- Anode Materials : Research indicates that boron-containing materials can significantly improve the performance of anodes in LIBs. For instance, boron/silicon (BSi) nanoparticles have been developed to overcome the limitations of silicon anodes, which typically suffer from poor cycle stability due to the formation of lithium silicide interfaces. BSi nanoparticles synthesized through plasma-enhanced chemical vapor deposition demonstrate remarkable cycle stability, maintaining performance over 1000 cycles with minimal capacity fade .

- Electrolyte Additives : Boron compounds, such as lithium bis(oxalato)borate (LiBOB), have been explored as electrolyte additives. They improve the electrochemical stability of LIBs by forming a stable solid electrolyte interphase (SEI) that reduces impedance and enhances cycling performance, particularly at elevated temperatures . A study showed that optimized boron-containing electrolytes maintained a capacity retention rate of 98% after 80 cycles at high temperatures .

Table 1: Performance Metrics of Boron-Enhanced LIB Components

Neutron Capture Therapy (NCT)

Lithium borazide is being investigated as a potential alternative to traditional boron compounds in neutron capture therapy for cancer treatment. The unique properties of lithium allow for effective energy release during nuclear reactions, which can selectively target tumor cells while minimizing damage to surrounding healthy tissues.

- Mechanism : The reaction 10B(n,α)7Li releases energy that can destroy tumor cells when boron is concentrated within them. Recent studies suggest that lithium could provide similar benefits due to its ability to release energy effectively during neutron interactions .

- Toxicity Considerations : Research on the toxicity of lithium at therapeutic doses indicates that it may be safer than previously assumed, making it a promising candidate for clinical applications in NCT .

Table 2: Comparison of Boron and Lithium in NCT

| Compound | Reaction Type | Energy Release Mechanism | Toxicity Level |

|---|---|---|---|

| Boron | 10B(n,α) | Releases α-particles | Moderate |

| Lithium | 6Li(n,α) | Releases high-energy tritons | Low at therapeutic doses |

Comparación Con Compuestos Similares

Lithium;azanide;boron can be compared with other similar compounds, such as:

Aminocaproic acid: This compound has a similar mechanism of action and is used to reduce bleeding by inhibiting plasminogen activation.

Tranexamic acid: Another similar compound that competitively inhibits plasminogen activation and is used to prevent hemorrhagic episodes.

These compounds share some similarities in their chemical structure and mechanism of action but differ in their specific applications and potency.

Actividad Biológica

Lithium azanide boron, a compound that combines lithium, nitrogen, and boron, has garnered attention in various fields due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Overview of Lithium Azanide Boron

Lithium azanide boron can be categorized under lithium salts and boron compounds, both of which have established biological significance. Lithium is primarily known for its mood-stabilizing properties in psychiatric disorders, while boron is recognized for its role in cellular functions and potential therapeutic applications.

- Mood Stabilization : Lithium ions are known to modulate neurotransmitter release and receptor sensitivity, particularly in the context of bipolar disorder. They enhance serotonin signaling and inhibit inositol monophosphatase, leading to mood stabilization.

- Cellular Functions : Boron plays a crucial role in cellular growth and differentiation. It influences the metabolism of minerals and is essential for maintaining healthy bone structure.

- Antioxidant Properties : Both lithium and boron exhibit antioxidant effects, reducing oxidative stress in cells. This property is vital for protecting neuronal cells from damage.

Toxicological Profile

The toxicological assessments of lithium azanide boron indicate low acute toxicity levels based on existing studies of lithium and boron compounds. For instance:

- The median lethal dose (LD50) for boric acid is reported to be greater than 2000 mg/kg in animal studies, suggesting low toxicity .

- Lithium carbonate also demonstrates low acute toxicity with no significant adverse effects observed at standard dosages .

Case Studies

- Lithium's Role in Neuroprotection : A study demonstrated that lithium administration resulted in increased neurogenesis and protection against neurodegenerative diseases by inhibiting glycogen synthase kinase 3 (GSK-3) activity .

- Boron’s Impact on Bone Health : Research indicates that boron supplementation can improve bone density and mineralization, making it beneficial for conditions like osteoporosis .

- Combined Effects : Preliminary studies suggest that the combination of lithium with boron may enhance neuroprotective effects beyond those observed with either compound alone. This synergistic effect could be particularly relevant in treating neurodegenerative conditions .

Data Table: Biological Activities of Lithium Azanide Boron

Propiedades

InChI |

InChI=1S/B.Li.H2N/h;;1H2/q;+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLCRZMXMAVHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B].[NH2-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH2LiN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453281 |

Source

|

| Record name | lithium;azanide;boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99144-67-9 |

Source

|

| Record name | lithium;azanide;boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99144-67-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.